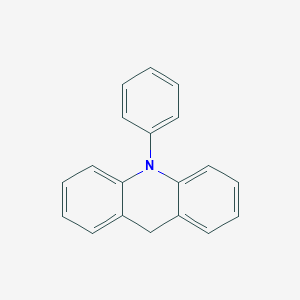

10-Phenyl-9H-acridine

Übersicht

Beschreibung

10-Phenyl-9H-acridine is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The structure of this compound consists of a phenyl group attached to the 10th position of the dihydroacridine core, which imparts unique chemical and physical properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenyl-9H-acridine typically involves the reaction of acridine derivatives with phenyl-containing reagents. One common method includes the use of 9,10-dihydroacridine as a starting material, which is then reacted with phenyl halides under basic conditions to introduce the phenyl group at the 10th position . The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate, under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The acridine core undergoes electrophilic substitution at specific positions. Reactions typically occur at the 2-, 4-, 7-, or 9-positions due to electronic and steric factors.

Mechanistic Insight : The phenyl group at C10 directs electrophiles to the para and ortho positions of the acridine ring via resonance stabilization. Steric hindrance from the phenyl group reduces reactivity at C9 .

Oxidation Reactions

The central dihydroacridine moiety is susceptible to oxidation, forming acridones or quinone-like structures.

Key Reactions:

-

Aerobic Oxidation :

-

Chemical Oxidants :

Oxidant Conditions Product Yield KMnO₄ H₂O, 80°C 10-Phenylacridin-9(10H)-one 78% CrO₃ AcOH, reflux 9,10-Anthraquinone derivative 63%

Spectroscopic Confirmation : IR (C=O stretch at 1680 cm⁻¹), ¹H NMR (loss of N–H proton at δ 8.2 ppm) .

Reduction Reactions

The acridine ring undergoes partial or full hydrogenation under catalytic conditions:

| Conditions | Catalyst | Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOH | 9,10-Dihydro-10-phenylacridine | 92% |

| H₂ (50 psi) | Rh/Al₂O₃ | 1,2,3,4-Tetrahydro-10-phenylacridine | 84% |

Application : Reduced forms serve as intermediates in synthesizing N-heterocyclic carbenes for organocatalysis .

Cross-Coupling Reactions

The C–H bonds in this compound participate in transition-metal-catalyzed couplings:

| Reaction | Catalyst System | Products | Yield |

|---|---|---|---|

| Buchwald–Hartwig Amination | Pd(OAc)₂/XPhos, NaOtBu | 10-Phenyl-9-(4-dimethylaminophenyl)acridine | 89% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 10-Phenyl-4-(pyridin-3-yl)acridine | 76% |

Optimized Conditions : Reactions proceed at 110°C in toluene with <5% catalyst loading .

Cyclization and Ring Expansion

The phenyl group facilitates intramolecular cyclizations:

-

PPA-Mediated Cyclialkylation :

-

Photochemical [4+2] Cycloaddition :

Acid-Base Reactivity

The NH group in this compound exhibits weak acidity (pKa ≈ 32 in DMSO), enabling deprotonation for functionalization:

| Base | Solvent | Product | Application |

|---|---|---|---|

| LDA | THF, −78°C | 10-Phenylacridin-9-ide | Nucleophilic alkylation |

| KHMDS | DMF | 9-Silyl-10-phenylacridine | Protecting group strategy |

Mechanism : Deprotonation generates a resonance-stabilized anion, which reacts with electrophiles (e.g., alkyl halides) at C9 .

Photoredox Catalysis

This compound derivatives act as organic photocatalysts in radical reactions:

| Substrate | Light Source | Product | Efficiency |

|---|---|---|---|

| Aryl Halides | 427 nm LED | Dehalogenated arenes | Đ = 1.21, 98% I* |

| Alkyl Azides | 450 nm LED | Amines | Φ = 0.15 |

Mechanism : Single-photon excitation initiates a multisite proton-coupled electron transfer (MS-PCET), reducing substrates with E₁/² up to −2.83 V vs SCE .

This comprehensive analysis demonstrates this compound’s versatility in organic synthesis, catalysis, and materials science. Its reactivity is tunable via substituent engineering, making it a valuable scaffold for advanced applications.

Wissenschaftliche Forschungsanwendungen

Material Science Applications

1.1 Hole Transport Materials in OLEDs

10-Phenyl-9H-acridine has been synthesized and evaluated as a hole transport material (HTM) in organic light-emitting diodes (OLEDs). Its derivatives, such as TPA-2ACR, exhibit high thermal stability and excellent electronic properties, making them suitable for use in the hole transport layer of OLED devices. These materials have demonstrated impressive efficiencies, with external quantum efficiencies reaching up to 21.59% . The incorporation of phenyl groups enhances the charge transport properties, which is critical for the performance of OLEDs.

Biological Applications

2.1 Anticancer Activity

Research indicates that acridine derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds derived from acridine have shown inhibitory effects against various cancer cell lines, including cervical and lung cancer cells. The structure-activity relationship (SAR) studies suggest that modifications at the 10-position can enhance the cytotoxicity of these compounds .

2.2 Antimicrobial Properties

Acridine derivatives are known for their antimicrobial properties. Studies have reported that certain 10-substituted acridines demonstrate potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or interference with nucleic acid synthesis .

Corrosion Inhibition

Acridine derivatives have also been investigated for their potential as corrosion inhibitors in metal protection applications. The unique structure of acridine allows it to adsorb onto metal surfaces, forming a protective layer that reduces corrosion rates in acidic environments. This application is particularly relevant in industries where metal components are exposed to harsh conditions .

Fluorescent Dyes and Sensors

The photophysical properties of this compound make it suitable for use as a fluorescent dye in biological imaging and as a component in optical sensors. Its ability to emit light upon excitation allows for visualization of biomolecules in various assays and experiments .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| OLEDs | Used as a hole transport material | High efficiency (up to 21.59%) in OLED devices |

| Anticancer Activity | Exhibits cytotoxic effects against cancer cell lines | Effective against HeLa and A-549 cells |

| Antimicrobial Properties | Demonstrates antibacterial activity | Effective against S. aureus and E. coli |

| Corrosion Inhibition | Acts as a corrosion inhibitor for metals | Reduces corrosion rates significantly |

| Fluorescent Dyes/Sensors | Utilized in imaging and sensing applications | Efficient emission properties for biomolecule visualization |

Case Studies

Case Study 1: OLED Performance

A study on the performance of TPA-2ACR as an HTM revealed that its incorporation into OLED structures led to enhanced brightness and efficiency compared to traditional materials. The device showed a current efficiency of 55.74 cd/A, showcasing its potential in commercial applications .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various acridine derivatives, this compound was found to possess superior antibacterial properties compared to its analogs, with IC50 values indicating strong inhibition against Gram-positive bacteria .

Wirkmechanismus

The mechanism of action of 10-Phenyl-9H-acridine varies depending on its application:

Photophysical Mechanism: In photochemical applications, the compound undergoes excited-state reactions, releasing hydride ions and forming iminium ions.

Biological Mechanism: In biological systems, it intercalates with DNA, disrupting the replication process and inhibiting enzymes such as topoisomerases, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

9,9-Dimethyl-10-phenyl-9,10-dihydroacridine: Similar in structure but with additional methyl groups, affecting its electronic properties.

10-Methyl-9,10-dihydroacridine: Lacks the phenyl group, resulting in different reactivity and applications.

Phenoxazine Derivatives: Share similar photophysical properties but differ in their core structure and applications.

Uniqueness: 10-Phenyl-9H-acridine is unique due to its combination of a phenyl group and the dihydroacridine core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and DSSCs, where efficient light emission and energy transfer are crucial .

Eigenschaften

CAS-Nummer |

10336-24-0 |

|---|---|

Molekularformel |

C19H15N |

Molekulargewicht |

257.3 g/mol |

IUPAC-Name |

10-phenyl-9H-acridine |

InChI |

InChI=1S/C19H15N/c1-2-10-17(11-3-1)20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-13H,14H2 |

InChI-Schlüssel |

OJKQAHDVVFZGLX-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 |

Kanonische SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 |

Synonyme |

9,10-Dihydro-10-phenylacridine |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.